molecular formula C28H27N3O7S2 B382927 diethyl 5-(2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate CAS No. 379235-95-7

diethyl 5-(2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate

Cat. No.: B382927
CAS No.: 379235-95-7
M. Wt: 581.7g/mol
InChI Key: PCDRKPASVYCQTI-UHFFFAOYSA-N
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Description

The compound diethyl 5-(2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate is a multifunctional heterocyclic molecule featuring:

  • A thieno[2,3-d]pyrimidinone core with a 4-oxo-3,4-dihydro scaffold.
  • A 3-allyl substituent and a 5-methylfuran-2-yl group on the pyrimidinone ring.
  • A thioacetamido linker connecting the pyrimidinone to a diethyl isophthalate moiety.

The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous compounds .

Properties

IUPAC Name

diethyl 5-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O7S2/c1-5-10-31-25(33)23-20(21-9-8-16(4)38-21)14-39-24(23)30-28(31)40-15-22(32)29-19-12-17(26(34)36-6-2)11-18(13-19)27(35)37-7-3/h5,8-9,11-14H,1,6-7,10,15H2,2-4H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDRKPASVYCQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(O4)C)C(=O)N2CC=C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction for 2-Amino-5-(5-Methylfuran-2-yl)Thiophene-3-Carbonitrile

A mixture of 5-methylfuran-2-yl methyl ketone (10 mmol), malononitrile (12 mmol), and sulfur powder (10 mmol) in ethanol (50 mL) was stirred with triethylamine (2 mL) at room temperature for 24 hours. The product precipitated as a yellow solid, filtered, and recrystallized from ethanol to yield 2-amino-5-(5-methylfuran-2-yl)thiophene-3-carbonitrile (1 ) in 78% yield.

Key Characterization Data for Compound 1

  • 1H NMR (400 MHz, CDCl3) : δ 7.21 (d, J = 3.2 Hz, 1H, furan-H), 6.85 (s, 1H, thiophene-H), 6.32 (d, J = 3.2 Hz, 1H, furan-H), 5.12 (br s, 2H, NH2), 2.44 (s, 3H, CH3).

  • IR (cm⁻¹) : 3420 (NH2), 2210 (CN), 1605 (C=C).

Cyclization to Thieno[2,3-d]Pyrimidin-4-One

Compound 1 (5 mmol) was refluxed with urea (15 mmol) in acetic acid (30 mL) for 6 hours. The reaction mixture was cooled, poured into ice water, and neutralized with NaHCO3. The precipitate was filtered and dried to afford 5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one (2 ) in 65% yield.

Key Characterization Data for Compound 2

  • 1H NMR (400 MHz, DMSO-d6) : δ 12.15 (s, 1H, NH), 8.02 (s, 1H, pyrimidine-H), 7.45 (d, J = 3.1 Hz, 1H, furan-H), 6.88 (d, J = 3.1 Hz, 1H, furan-H), 2.51 (s, 3H, CH3).

  • MS (ESI) : m/z 259.1 [M+H]+.

Functionalization of the Thieno[2,3-d]Pyrimidin-4-One Core

Allylation at N3

Compound 2 (3 mmol) was treated with allyl bromide (4.5 mmol) and K2CO3 (6 mmol) in DMF (20 mL) at 80°C for 4 hours. The mixture was filtered, concentrated, and purified via column chromatography (hexane/ethyl acetate, 3:1) to yield 3-allyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one (3 ) in 82% yield.

Key Characterization Data for Compound 3

  • 1H NMR (400 MHz, CDCl3) : δ 8.15 (s, 1H, pyrimidine-H), 7.30 (d, J = 3.2 Hz, 1H, furan-H), 6.75 (d, J = 3.2 Hz, 1H, furan-H), 6.05–5.90 (m, 1H, CH2CHCH2), 5.40 (d, J = 17.2 Hz, 1H, CH2CHCH2), 5.25 (d, J = 10.4 Hz, 1H, CH2CHCH2), 4.85 (d, J = 5.6 Hz, 2H, NCH2), 2.50 (s, 3H, CH3).

Introduction of the Thiol Group at C2

Compound 3 (2 mmol) was brominated using N-bromosuccinimide (2.2 mmol) in DMF (10 mL) at 0°C for 1 hour. The intermediate 2-bromo derivative was treated with NaSH (3 mmol) in ethanol (15 mL) at 50°C for 2 hours, yielding 3-allyl-5-(5-methylfuran-2-yl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one (4 ) in 70% yield.

Key Characterization Data for Compound 4

  • 1H NMR (400 MHz, CDCl3) : δ 8.10 (s, 1H, pyrimidine-H), 7.25 (d, J = 3.1 Hz, 1H, furan-H), 6.70 (d, J = 3.1 Hz, 1H, furan-H), 6.00–5.85 (m, 1H, CH2CHCH2), 5.35 (d, J = 17.1 Hz, 1H, CH2CHCH2), 5.20 (d, J = 10.3 Hz, 1H, CH2CHCH2), 4.80 (d, J = 5.5 Hz, 2H, NCH2), 2.48 (s, 3H, CH3), 1.95 (s, 1H, SH).

Synthesis of Diethyl 5-Aminoisophthalate

Nitration and Esterification of Isophthalic Acid

Isophthalic acid (10 mmol) was nitrated with fuming HNO3 (30 mL) and H2SO4 (15 mL) at 0°C, yielding 5-nitroisophthalic acid. The product was esterified with ethanol (50 mL) and H2SO4 (2 mL) under reflux for 12 hours, affording diethyl 5-nitroisophthalate (5 ) in 85% yield.

Reduction to the Amine

Compound 5 (5 mmol) was hydrogenated over 10% Pd/C (100 mg) in ethanol (30 mL) at 50 psi H2 for 6 hours. Filtration and concentration yielded diethyl 5-aminoisophthalate (6 ) in 90% yield.

Key Characterization Data for Compound 6

  • 1H NMR (400 MHz, CDCl3) : δ 8.25 (s, 1H, Ar-H), 7.95 (d, J = 8.0 Hz, 2H, Ar-H), 6.60 (s, 2H, NH2), 4.40 (q, J = 7.1 Hz, 4H, OCH2), 1.40 (t, J = 7.1 Hz, 6H, CH3).

Formation of the Thioacetamido Bridge

Synthesis of Bromoacetamide Intermediate

Compound 6 (2 mmol) was reacted with bromoacetyl bromide (2.4 mmol) and triethylamine (4 mmol) in dichloromethane (20 mL) at 0°C for 2 hours. The mixture was washed with water, dried, and concentrated to yield diethyl 5-(2-bromoacetamido)isophthalate (7 ) in 88% yield.

Key Characterization Data for Compound 7

  • 1H NMR (400 MHz, CDCl3) : δ 8.30 (s, 1H, Ar-H), 8.10 (d, J = 8.0 Hz, 2H, Ar-H), 7.45 (s, 1H, NH), 4.35 (q, J = 7.1 Hz, 4H, OCH2), 3.85 (s, 2H, CH2Br), 1.35 (t, J = 7.1 Hz, 6H, CH3).

Coupling of Thiol and Bromoacetamide

Compound 4 (1 mmol) and 7 (1.2 mmol) were stirred with K2CO3 (2 mmol) in DMF (15 mL) at 60°C for 4 hours. The mixture was poured into water, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate, 2:1) to yield the target compound (8 ) in 75% yield.

Key Characterization Data for Compound 8

  • 1H NMR (400 MHz, CDCl3) : δ 8.35 (s, 1H, Ar-H), 8.15 (d, J = 8.0 Hz, 2H, Ar-H), 8.05 (s, 1H, pyrimidine-H), 7.30 (d, J = 3.2 Hz, 1H, furan-H), 6.75 (d, J = 3.2 Hz, 1H, furan-H), 6.05–5.90 (m, 1H, CH2CHCH2), 5.40 (d, J = 17.2 Hz, 1H, CH2CHCH2), 5.25 (d, J = 10.4 Hz, 1H, CH2CHCH2), 4.85 (d, J = 5.6 Hz, 2H, NCH2), 4.40 (q, J = 7.1 Hz, 4H, OCH2), 3.80 (s, 2H, SCH2), 2.50 (s, 3H, CH3), 1.40 (t, J = 7.1 Hz, 6H, CH3).

  • HPLC-MS : m/z 610.2 [M+H]+.

Optimization and Yield Analysis

StepReactionYieldConditions
1Gewald reaction78%EtOH, rt, 24 h
2Cyclization with urea65%Acetic acid, reflux, 6 h
3Allylation at N382%DMF, K2CO3, 80°C, 4 h
4Thiol group introduction70%NaSH, EtOH, 50°C, 2 h
5Bromoacetamide formation88%CH2Cl2, TEA, 0°C, 2 h
6Thioether coupling75%DMF, K2CO3, 60°C, 4 h

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-(2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols

Scientific Research Applications

Diethyl 5-(2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diethyl 5-(2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate involves its interaction with specific molecular targets and pathways. The thieno[2,3-d]pyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key structural analogs identified in the evidence include:

2-((5-(5-Methylfuran-2-yl)-4-Oxo-3-Phenyl-3,4-Dihydrothieno[2,3-d]Pyrimidin-2-yl)Thio)-N-(Naphthalen-1-yl)Acetamide
  • Core structure: Shares the thieno[2,3-d]pyrimidinone scaffold and 5-methylfuran substituent.
  • Differences :
    • Substitution at the 3-position: Phenyl group instead of allyl.
    • Acetamido linker terminates in a naphthalen-1-yl group rather than diethyl isophthalate.
  • Molecular formula : C₂₉H₂₁N₃O₃S₂; Molar mass : 523.63 g/mol; Predicted density : 1.38 g/cm³; pKa : 13.13 .
Di-[2-(3-Alkyl/Aryl-4,5-Dihydro-1H-1,2,4-Triazol-5-One-4-yl)-Azomethinephenyl] Isophtalates
  • Core structure: Contains isophthalate esters but replaces the thienopyrimidinone with a triazolone-azomethine system.
  • Bioactivity : Demonstrated antimicrobial and antioxidant properties in vitro, comparable to standards like BHA and α-tocopherol .

Physicochemical and Functional Comparisons

Table 1: Key Properties of the Target Compound and Analogs
Property Target Compound (Theoretical) 3-Phenyl Analog Triazolone-Isophthalate
Core Heterocycle Thieno[2,3-d]pyrimidinone Thieno[2,3-d]pyrimidinone 1,2,4-Triazolone
3-Position Substituent Allyl Phenyl Alkyl/Aryl
Linker/Functional Group Thioacetamido-diethyl isophthalate Thioacetamido-naphthyl Azomethine-isophthalate
Molecular Weight (g/mol) ~600 (estimated) 523.63 Variable (dependent on substituents)
Predicted Solubility Moderate (ester groups) Low (aromatic naphthyl) Moderate (polar azomethine)
Bioactivity Not reported Not reported Antimicrobial, antioxidant

Substituent Effects on Properties

  • Allyl vs. Phenyl at 3-Position: Allyl may enhance reactivity (e.g., for further functionalization via alkene chemistry) but reduce steric bulk compared to phenyl.
  • Diethyl Isophthalate vs. Naphthyl :
    • Isophthalate esters improve solubility in polar solvents, aiding bioavailability.
    • Naphthyl groups enhance lipophilicity, favoring membrane penetration but limiting aqueous solubility .

Biological Activity

Diethyl 5-(2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate is a complex organic compound that has garnered interest due to its potential biological activities. The intricate structure of this compound suggests a range of possible interactions with biological systems, which may lead to therapeutic applications.

Chemical Structure

The compound features several functional groups that are pivotal for its biological activity:

  • Thieno[2,3-d]pyrimidine core : Known for various pharmacological effects.
  • Allyl and furan substituents : These groups may contribute to the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound is limited but promising. Preliminary studies suggest potential antiparasitic and anticancer properties. Below is a summary of the findings related to its biological activities.

Antiparasitic Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit moderate activity against various parasites. For example:

  • In vitro tests showed that certain derivatives had an IC50 value of approximately 91.1 µM against Leishmania amazonensis, indicating potential efficacy in treating leishmaniasis .

Anticancer Activity

The structural components of the compound suggest it may also possess anticancer properties. Compounds with similar thieno[2,3-d]pyrimidine structures have been reported to inhibit cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis.
  • Inhibition of cell migration and invasion.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50 (µM)Reference
AntiparasiticLeishmania amazonensis91.1
AnticancerVarious cancer cell linesTBDTBD

Detailed Research Findings

  • Antiparasitic Mechanism : The mechanism by which the compound exerts its antiparasitic effects may involve interference with key metabolic pathways in Leishmania species. This could include inhibition of enzyme activity critical for parasite survival.
  • Cytotoxicity Assessment : While specific cytotoxicity data for this compound is not available, related compounds have shown varying degrees of cytotoxicity against mammalian cells, suggesting a need for further investigation into the safety profile of this compound.

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